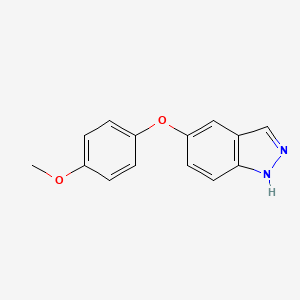

1h-Indazole,5-(4-methoxyphenoxy)-

Description

Significance of the Indazole Heterocyclic Core in Contemporary Chemical Biology Research

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry and chemical biology. drugbank.com This designation stems from its recurring presence in a multitude of biologically active compounds and clinically approved drugs. researchgate.netnih.gov The unique chemical properties and tautomeric forms of indazole make it a versatile building block for creating structurally diverse molecules. researchgate.net

Indazole-containing derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to:

Anticancer Activity: Many indazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. bldpharm.com For instance, Niraparib is an indazole-based drug used for treating certain types of cancer, and Pazopanib acts as a tyrosine kinase inhibitor. nih.gov The 1H-indazole-3-amine structure, in particular, is an effective fragment for binding to the hinge region of tyrosine kinases. nih.gov

Anti-inflammatory Effects: The indazole moiety is a core component of compounds investigated for their anti-inflammatory properties. researchgate.net

Antimicrobial and Antiviral Properties: Research has shown that indazole derivatives possess antibacterial, antifungal, and anti-HIV activities. researchgate.netnih.gov

Neurological Applications: There is emerging evidence of indazole derivatives being explored for their potential in treating neurodegeneration and for their effects on the central nervous system. researchgate.netnih.gov

The therapeutic potential of this scaffold is underscored by the fact that at least 43 indazole-based agents are either in clinical use or undergoing clinical trials. researchgate.netnih.gov The indazole nucleus itself is a key pharmacophore that can engage in crucial interactions with biological targets, such as the ferrous ion in the heme group of enzymes like IDO1. nih.gov

Contextualization of Phenoxy Substitution Patterns in Indazole Derivatives

The substitution pattern on the indazole ring plays a pivotal role in determining the specific biological activity and potency of the resulting derivative. The introduction of different functional groups at various positions can modulate the molecule's physicochemical properties, such as solubility and lipophilicity, and influence its binding affinity to target proteins. nih.gov

A phenoxy group, which consists of a phenyl ring linked via an oxygen atom, is a common substituent in medicinal chemistry. Its presence can introduce several key features:

Increased Molecular Size and Rigidity: The bulky nature of the phenoxy group can help to orient the molecule within a protein's binding pocket.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-stacking interactions with amino acid residues in the target protein.

Hydrogen Bonding: The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor.

In the case of 1H-Indazole, 5-(4-methoxyphenoxy)-, the phenoxy group is further functionalized with a methoxy (B1213986) group at the para-position. This methoxy group can also participate in hydrogen bonding and can influence the electronic properties of the phenoxy ring, thereby fine-tuning the molecule's interactions with its biological target. The position of substitution is critical; for example, research on indazole derivatives as IDO1 inhibitors has shown that substituents at the 4- and 6-positions play a crucial role in their inhibitory activity. nih.gov Similarly, studies on GSK-3 inhibitors have highlighted the importance of a methoxy group on the indazole ring for high potency. researchgate.net

Overview of Prior Academic Research Trajectories for Related Indazole Chemical Scaffolds

The academic and industrial research on indazole derivatives is extensive and continues to expand. A significant portion of this research has focused on the development of kinase inhibitors for cancer therapy. bldpharm.com The general strategy often involves modifying the substituents on the indazole core to achieve high potency and selectivity for a specific kinase.

For example, research has led to the discovery of indazoles and aza-indazoles as CNS-penetrant IRAK4 inhibitors, which are being investigated for their potential to treat inflammatory and neurological conditions. nih.gov In this context, the indazole core was found to be advantageous in reducing efflux from the brain. nih.gov Other research has focused on synthesizing series of 1H-indazole derivatives as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov These studies often involve extensive structure-activity relationship (SAR) analyses to understand how different substituents at various positions on the indazole ring affect biological activity. nih.gov

Furthermore, novel indazole derivatives have been synthesized and evaluated for their antiproliferative effects against a range of human cancer cell lines. nih.gov These efforts have identified compounds with potent activity and have provided insights into their mechanisms of action, such as the induction of apoptosis and cell cycle arrest. nih.gov The synthesis of these diverse indazole scaffolds often employs advanced chemical methods, including transition metal-catalyzed cross-coupling reactions. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

620989-10-8 |

|---|---|

Molecular Formula |

C14H12N2O2 |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

5-(4-methoxyphenoxy)-1H-indazole |

InChI |

InChI=1S/C14H12N2O2/c1-17-11-2-4-12(5-3-11)18-13-6-7-14-10(8-13)9-15-16-14/h2-9H,1H3,(H,15,16) |

InChI Key |

OKQWCOUKQHQEKP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)NN=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Indazole, 5 4 Methoxyphenoxy and Analogues

Strategic Approaches to the Indazole Nucleus Construction

The formation of the bicyclic indazole system is a critical step in the synthesis of these compounds. Various strategies have been developed to achieve this, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions represent powerful and atom-economical approaches to construct the indazole ring system. rsc.org A common strategy involves the [3+2] cycloaddition of a diazo compound with an aryne. For instance, the reaction of in situ generated diazo compounds with o-(trimethylsilyl)aryl triflates provides a direct pathway to substituted indazoles under mild conditions. organic-chemistry.org This method offers a high degree of flexibility in accessing a wide range of indazole derivatives. organic-chemistry.org

Another notable approach is the annulation of hydrazones. Arynes can react with both N-tosylhydrazones and N-aryl/alkylhydrazones to yield various indazoles, with the reaction conditions dictating the product outcome. organic-chemistry.org These methods highlight the versatility of cycloaddition and annulation strategies in building the indazole core. rsc.org

Tandem Reaction Sequences for Indazole Scaffolds

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and sustainability. One such approach involves a tandem C-H activation/intramolecular annulation of azobenzenes with sulfoxonium ylides, catalyzed by copper, to produce 3-acylated-2H-indazoles. nih.gov Similarly, rhodium-catalyzed reactions of azoxybenzenes with diazoesters or alkynes provide access to 2H-indazoles. nih.gov

A one-pot tandem sequence starting from an intramolecular ketimine N-attack addition has also been reported for the synthesis of N-functionalized indoles, a strategy that could potentially be adapted for indazole synthesis. rsc.org These tandem processes streamline the synthetic sequence, often leading to complex indazole structures from simple starting materials in a single operation. rsc.orgnih.gov

Development of Regioselective Synthesis Routes for Substituted Indazoles

Controlling the regioselectivity of substitution on the indazole ring is a significant challenge due to the presence of two reactive nitrogen atoms. nih.gov Several methods have been developed to address this. For instance, N-alkylation of the 1H-indazole scaffold can be directed towards the N-1 or N-2 position based on the choice of base and solvent. nih.gov The use of sodium hydride in THF generally favors N-1 alkylation, while certain substituents on the indazole ring can direct the reaction towards the N-2 position. nih.gov

Protecting groups are also instrumental in achieving regioselectivity. The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to protect the N-2 position, allowing for regioselective C-3 lithiation and subsequent functionalization. researchgate.net Furthermore, direct alkylation reactions mediated by Ga/Al or Al have been shown to provide 2H-indazoles with high regioselectivity. rsc.orgresearchgate.net

Elaboration of the 5-(4-Methoxyphenoxy)- Moiety

Once the indazole nucleus is constructed, the next crucial step is the introduction of the 5-(4-methoxyphenoxy)- group. This is typically achieved through the formation of an ether linkage at the 5-position of the indazole ring.

Ether Bond Formation Methodologies

The Williamson ether synthesis is a classic and widely used method for forming ether bonds. masterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In the context of 1H-Indazole, 5-(4-methoxyphenoxy)-, this would involve the reaction of a 5-hydroxyindazole derivative with a suitable 4-methoxyphenyl (B3050149) halide or the reaction of a 5-haloindazole with 4-methoxyphenoxide. The choice of reactants is crucial to avoid competing elimination reactions. masterorganicchemistry.com

Alternative methods for ether synthesis include the alkoxymercuration-demercuration of an alkene, which proceeds via a Markovnikov addition of an alcohol. libretexts.org While less common for this specific transformation, it represents a potential alternative. More recent developments include the use of organometallic reagents with peroxides, offering an "umpoled" strategy for ether synthesis. unl.edu

Metal-Catalyzed Cross-Coupling Reactions at the 5-Position

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, can be adapted for the formation of aryl ethers. In this case, a 5-haloindazole (e.g., 5-bromoindazole) can be coupled with 4-methoxyphenol (B1676288) in the presence of a palladium catalyst and a suitable base to form the desired ether linkage. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is another powerful method. While primarily used for C-C bond formation, variations of this reaction can be employed for C-O bond formation. For instance, the coupling of a 5-bromoindazole with an arylboronic acid derivative of 4-methoxyphenol could be a viable route. researchgate.netnih.gov These metal-catalyzed methods often offer high efficiency and functional group tolerance. nitk.ac.inresearchgate.net

Synthesis of Structurally Diverse 1H-Indazole, 5-(4-methoxyphenoxy)- Derivatives

The synthesis of the target compound, 1H-Indazole, 5-(4-methoxyphenoxy)-, is not explicitly detailed in publicly available literature. However, its structure can be achieved by combining established methods for indazole ring formation with strategies for creating aryl-ether bonds. A plausible and versatile approach involves the synthesis of a functionalized indazole precursor, such as a 5-hydroxy-1H-indazole or a 5-halo-1H-indazole, followed by a cross-coupling reaction to introduce the 4-methoxyphenoxy moiety.

One of the most powerful methods for forming the requisite C-O bond is the Ullmann condensation . wikipedia.org This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. wikipedia.orgorganic-chemistry.org For the synthesis of 1H-Indazole, 5-(4-methoxyphenoxy)-, two primary Ullmann-type disconnections are feasible:

Reaction of 5-halo-1H-indazole (e.g., 5-bromo- or 5-iodo-1H-indazole) with 4-methoxyphenol.

Reaction of 5-hydroxy-1H-indazole with a 4-methoxy-substituted aryl halide (e.g., 1-iodo-4-methoxybenzene).

The synthesis of the required 5-substituted indazole precursors can be accomplished through various means. For instance, 5-bromo-4-fluoro-1H-indazole has been synthesized from 3-fluoro-2-methylaniline (B146951) in a three-step sequence involving bromination, cyclization, and deprotection. google.com The synthesis of 5-hydroxy-1H-indazoles can be achieved via methods like the modified aza-Nenitzescu reaction. researchgate.net

Beyond the Ullmann coupling, other modern synthetic methods for the indazole core can be adapted to produce derivatives bearing ether linkages. Silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones has proven effective for constructing a variety of substituted 1H-indazoles, including those with phenoxy groups, demonstrating the compatibility of the ether linkage with these reaction conditions. nih.gov For example, Methyl 1-(4-methoxyphenyl)-6-phenoxy-1H-indazole-3-carboxylate has been successfully synthesized using this approach. nih.gov Another powerful technique is the [3+2] annulation of arynes with hydrazones, which offers a modular route to variously substituted 1H-indazoles. organic-chemistry.org

Table 1: Potential Synthetic Routes to 1H-Indazole, 5-(4-methoxyphenoxy)-

| Route | Precursor 1 | Precursor 2 | Key Reaction | Reference |

|---|---|---|---|---|

| A | 5-Bromo-1H-indazole | 4-Methoxyphenol | Ullmann Condensation | wikipedia.org |

| B | 5-Hydroxy-1H-indazole | 1-Iodo-4-methoxybenzene | Ullmann Condensation | wikipedia.orgresearchgate.net |

| C | Substituted Arylhydrazone | - | Intramolecular C-H Amination | nih.gov |

| D | Substituted Aryne | Substituted Hydrazone | [3+2] Annulation | organic-chemistry.org |

Once the core 1H-Indazole, 5-(4-methoxyphenoxy)- structure is synthesized, further diversification can be achieved through functional group interconversions. These modifications can target the indazole nitrogen atoms or the carbon atoms of the heterocyclic ring, enabling the creation of a library of analogues for structure-activity relationship studies.

N-Functionalization: The regioselective functionalization of the indazole nitrogen is a common strategy. beilstein-journals.org While direct alkylation can often lead to a mixture of N1 and N2 isomers, specific conditions have been developed to favor the N1 product. researchgate.net For instance, using sodium hydride in THF with an alkyl bromide has shown success in achieving regioselective N1-alkylation. beilstein-journals.org Furthermore, N1-acylation can be achieved selectively via electrochemical methods. organic-chemistry.org These N1-substituted derivatives can be crucial, as seen in many biologically active indazoles.

C3-Functionalization: The C3 position of the indazole ring is less nucleophilic than the nitrogen atoms, making its direct functionalization more challenging. mit.edumit.edu However, recent advances have enabled C3 modifications. A copper-hydride (CuH) catalyzed C3-allylation of N-(benzoyloxy)indazoles provides an effective route to C3-allyl derivatives. mit.edu The resulting allyl group serves as a versatile handle for further transformations. For example, it can undergo hydroboration-oxidation to yield a primary alcohol or be reduced to an alkyl substituent. mit.edu The C3-functionalized indazole can also participate in further cross-coupling reactions, such as an Ullmann coupling with an aryl iodide. mit.edu

Modifications of Ring Substituents: Standard organic transformations can be applied to other substituents on the indazole ring, provided the reagents are compatible with the core heterocycle. ub.eduvanderbilt.edu For example, a nitro group, which can be introduced onto the indazole ring, can be reduced to an amine, which can then be further derivatized. nih.gov Similarly, ester groups can be hydrolyzed to carboxylic acids or reduced to alcohols, providing points for further diversification. nih.gov

Table 2: Examples of Functional Group Modifications on the Indazole Scaffold

| Position | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N1 | Alkylation | NaH, Alkyl Bromide, THF | N1-Alkyl Indazole | beilstein-journals.org |

| N1 | Acylation | Anhydride, Electrolysis | N1-Acyl Indazole | organic-chemistry.org |

| C3 | Allylation | Allyl Phosphate, CuH catalyst | C3-Allyl Indazole | mit.edu |

| C3-Allyl | Oxidation | BH₃, H₂O₂, NaOH | C3-(Hydroxypropyl) Indazole | mit.edu |

| Ring-NO₂ | Reduction | H₂, Pd/C | Ring-NH₂ Indazole | nih.gov |

The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry. For indazole derivatives, stereocenters can be introduced at various positions, leading to enantiomerically enriched or pure compounds.

A significant breakthrough in the stereoselective synthesis of indazole analogues is the enantioselective copper-hydride catalyzed C3-allylation. mit.edumit.edu By employing a chiral phosphine (B1218219) ligand, this methodology facilitates the formation of C3-allyl-1H-indazoles bearing a quaternary stereocenter at the C3 position with high levels of enantioselectivity. mit.edu This method is tolerant of a range of functional groups on the indazole ring, including methoxy (B1213986), fluoro, and chloro substituents. mit.edu

Another strategy involves building the indazole ring from a chiral precursor. For example, chiral 4,5,6,7-tetrahydro-1H-indazole derivatives have been synthesized by the condensation of hydrazine (B178648) with chiral substituted cyclohexanone (B45756) derivatives. japsonline.com Although this leads to a saturated carbocyclic ring fused to the pyrazole (B372694), the principle of using a chiral pool starting material can be conceptually extended to other synthetic routes.

The [3+2] cycloaddition of benzynes with suitably substituted diazo compounds can also generate chiral centers. When a benzyne (B1209423) reacts with a disubstituted diazo derivative, the resulting product is a 3,3-disubstituted 3H-indazole, where the C3 atom is a quaternary chiral center. orgsyn.org Subsequent rearrangement or functionalization can lead to a variety of chiral 1H-indazole structures.

Table 3: Methods for Stereoselective Synthesis of Indazole Analogues

| Method | Position of Chirality | Key Features | Reference |

|---|---|---|---|

| Enantioselective C3-Allylation | C3 | CuH catalysis, chiral phosphine ligand, creates quaternary center | mit.edumit.edu |

| Chiral Pool Synthesis | Varies | Starts from an enantiomerically pure precursor (e.g., chiral cyclohexanone) | japsonline.com |

| Aryne-[3+2] Cycloaddition | C3 | Reaction of benzyne with a disubstituted diazo compound | orgsyn.org |

Structure Activity Relationship Sar Investigations of 1h Indazole, 5 4 Methoxyphenoxy Congeners

Influence of the Indazole Core Substituents on Biological Recognition

The indazole core is a versatile scaffold, and substitutions at its various positions play a crucial role in determining the biological activity and selectivity of its derivatives. nih.gov The nitrogen-containing heterocyclic structure of indazole is a key feature in many bioactive compounds and approved drugs. nih.gov

Substitutions at the C3 position of the indazole ring have been shown to significantly impact activity. For instance, the introduction of a carbohydrazide (B1668358) moiety at this position has been found to be crucial for strong inhibitory activities against certain enzymes. nih.gov Similarly, the presence of a methyl group at the C3-position is well-tolerated and can contribute to in vitro anti-diabetic potency. nih.gov

The C5 and C6 positions of the indazole ring are also important for biological recognition. For example, in a series of indazole derivatives developed as Aurora kinase inhibitors, substitution at the C5 or C6 position with phenyl urea, phenyl amide, or benzylamine (B48309) resulted in compounds with significant activity. nih.gov Notably, a C5-substituted sulfonamide derivative exhibited remarkable potency. nih.gov The activity of some indazole derivatives as GSK-3 inhibitors was found to be highly dependent on the substituent at the 5-position, with methoxy (B1213986) derivatives showing higher potency than those with a methyl group. nih.gov

The N1 position of the indazole ring is another key site for modification. N-substitution can influence the compound's pharmacokinetic properties and its interaction with target proteins. In a study of ROCK inhibitors, the nature of the substituent on the N-substituted prolinamido indazole scaffold had a notable influence on activity. nih.gov

The following table summarizes the influence of substituents at various positions of the indazole core on biological activity, based on findings from different studies.

| Position of Substitution | Substituent | Influence on Biological Activity | Reference |

| C3 | Carbohydrazide | Crucial for strong inhibitory activity | nih.gov |

| C3 | Methyl | Well-tolerated for anti-diabetic potency | nih.gov |

| C5/C6 | Phenyl urea, Phenyl amide, Benzylamine | Resulted in significant activity | nih.gov |

| C5 | Sulfonamide | Remarkable potency observed | nih.gov |

| C5 | Methoxy | Higher potency compared to methyl | nih.gov |

| N1 | Prolinamido | Influences ROCK inhibitor activity | nih.gov |

Quantitative and Qualitative SAR Analysis of the 4-Methoxyphenoxy Moiety

The 4-methoxyphenoxy moiety at the C5 position of the indazole ring is a significant contributor to the biological activity of the parent compound. The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic interactions with the target protein.

Qualitative SAR studies have shown that the nature and position of substituents on the phenoxy ring are critical. The methoxy group at the para-position (C4) of the phenyl ring is often favored for its ability to enhance potency. In a series of indazole-pyrimidine based VEGFR-2 inhibitors, derivatives with a methoxy group showed enhanced activity compared to those with alkyl or halogen substituents. nih.gov This suggests that the electron-donating nature and the potential for hydrogen bonding of the methoxy group are beneficial for activity.

Bioisosteric replacement is a common strategy to explore the SAR of a particular moiety. cambridgemedchemconsulting.com Replacing the 4-methoxyphenoxy group with other groups can help to understand the structural requirements for activity. For example, replacing the methoxy group with other alkyl groups or halogens can modulate the electronic properties and steric bulk of the molecule, which in turn can affect its binding affinity to the target. cambridgemedchemconsulting.comnih.gov The replacement of a methoxy group with an alkyl group has been shown to sometimes reduce metabolic stability. cambridgemedchemconsulting.com

Quantitative SAR (QSAR) studies can provide more detailed insights into the relationship between the physicochemical properties of the 4-methoxyphenoxy moiety and biological activity. Descriptors such as hydrophobicity (LogP), electronic effects (Hammett constants), and steric parameters (Taft parameters) can be correlated with the observed activity to build predictive models.

The table below illustrates potential bioisosteric replacements for the 4-methoxyphenoxy moiety and their likely impact on biological activity.

| Original Moiety | Bioisosteric Replacement | Potential Impact | Reference |

| 4-Methoxyphenoxy | 4-Chlorophenoxy | Alters electronic and hydrophobic character | cambridgemedchemconsulting.com |

| 4-Methoxyphenoxy | 4-Methylphenoxy | Modifies steric and electronic properties | cambridgemedchemconsulting.com |

| 4-Methoxyphenoxy | Pyridin-4-yloxy | Introduces a nitrogen atom, altering H-bonding and polarity | cambridgemedchemconsulting.com |

| 4-Methoxyphenoxy | Cyclohexyloxy | Removes aromaticity, increases flexibility | cambridgemedchemconsulting.com |

Positional Isomerism Effects on Biological Activity within the Indazole Framework

Studies on positional isomers of other substituted indazoles and related heterocyclic systems have consistently shown that the location of a substituent is a critical determinant of pharmacological activity. For instance, the anti-tuberculosis activity of oxazolidinone derivatives was found to vary significantly between different positional isomers. researchgate.net Similarly, the potency of nitric oxide-donating aspirin (B1665792) isomers in inhibiting cancer cell growth was dependent on the substituent's position. researchgate.net

For example, SAR studies on IDO1 inhibitors revealed that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold played a crucial role in the inhibition of the enzyme. nih.gov This highlights the sensitivity of biological targets to the precise placement of substituents on the indazole core.

The following table outlines the potential consequences of altering the position of the 4-methoxyphenoxy group on the indazole ring.

| Isomer | Potential Effect on Biological Activity | Reference |

| 4-(4-methoxyphenoxy)-1H-indazole | Altered interaction with the hinge region of kinases; potential for new hydrogen bonding patterns. May impact selectivity. | nih.govresearchgate.net |

| 6-(4-methoxyphenoxy)-1H-indazole | Different orientation of the phenoxy group relative to other key binding motifs. Could enhance or diminish hydrophobic interactions. | nih.govresearchgate.net |

| 7-(4-methoxyphenoxy)-1H-indazole | Significant change in the molecule's overall topology. May lead to a completely different binding mode or loss of activity. | nih.govresearchgate.net |

Computational SAR Modeling and Predictive Algorithms

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for investigating the SAR of 1H-indazole, 5-(4-methoxyphenoxy)- congeners. nih.govnih.gov These approaches can provide valuable insights into the molecular basis of their biological activity and guide the design of new, more potent inhibitors. nih.govresearchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models based on the three-dimensional structures of the compounds. nih.govresearchgate.net These models can identify the steric, electrostatic, and hydrophobic fields around the molecules that are important for their activity. nih.gov For a series of 5-substituted indazole derivatives as GSK-3β inhibitors, 3D-QSAR models highlighted the importance of electrostatic potential and hydrophobicity for biological activity. researchgate.net

Molecular docking simulations can predict the binding mode of 1H-indazole, 5-(4-methoxyphenoxy)- and its analogs within the active site of a target protein, such as a kinase. nih.govaboutscience.eu These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's inhibitory activity. aboutscience.eu Docking studies of indazole derivatives have shown that they often bind to the ATP-binding site of kinases, with the indazole core forming hydrogen bonds with the hinge region of the enzyme. nih.govnih.gov

Predictive algorithms based on machine learning are also increasingly being used to develop QSAR models. pnrjournal.com These algorithms can handle large datasets and complex relationships between chemical structure and biological activity.

The insights gained from computational modeling can be used to design new compounds with improved properties. For example, if a model suggests that a particular region of the molecule would benefit from a hydrogen bond donor, a new analog can be synthesized with a suitable functional group at that position.

The table below lists some of the computational methods used to study indazole derivatives and the type of information they provide.

| Computational Method | Information Provided | Reference |

| 2D-QSAR | Correlates physicochemical properties with activity | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Identifies favorable/unfavorable steric, electrostatic, and hydrophobic fields | nih.govnih.govresearchgate.netresearchgate.net |

| Molecular Docking | Predicts binding mode and key interactions with the target protein | nih.govaboutscience.eu |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of features required for activity | nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-protein complex over time to assess stability | nih.gov |

Mechanistic Organic Chemistry Studies of 1h Indazole, 5 4 Methoxyphenoxy

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of the 1H-indazole core, particularly with substitutions such as the 5-(4-methoxyphenoxy) group, is not achieved through a single, universal method but rather via a variety of advanced organic reactions. The specific substitution pattern dictates the most efficient strategy. While a dedicated mechanistic study for 5-(4-methoxyphenoxy)-1H-indazole is not extensively documented, its synthesis can be understood through mechanisms established for analogous substituted indazoles.

Common synthetic strategies for functionalized indazoles include transition-metal-catalyzed C-H activation/annulation and intramolecular cyclizations. nih.gov These methods are favored for their efficiency and ability to construct the indazole ring system with a high degree of control over the final structure.

One prominent mechanistic pathway is the copper-catalyzed intramolecular Ullmann-type reaction . researchgate.netnih.gov This approach typically involves the synthesis of a suitable precursor, such as a hydrazone derived from an ortho-halogenated aryl aldehyde or ketone. researchgate.net The key mechanistic step is the copper-catalyzed intramolecular N-arylation, where the nitrogen of the hydrazine (B178648) moiety displaces the ortho-halogen to form the pyrazole (B372694) ring fused to the benzene (B151609) ring. researchgate.netnih.gov The mechanism is believed to involve copper(I) species that undergo oxidative addition to the aryl halide, followed by reductive elimination to form the crucial N-C bond, thus closing the indazole ring. organic-chemistry.org

Another powerful strategy is rhodium(III)-catalyzed C-H activation . nih.govnih.gov This method can involve the reaction of a precursor like an N-H-imidate with a coupling partner. nih.gov The proposed mechanism initiates with the coordination of the substrate to the rhodium catalyst, followed by C-H bond activation to form a rhodacycle intermediate. nih.gov Subsequent steps, such as migratory insertion and bond formation, lead to the construction of the indazole skeleton. nih.gov

For derivatives with similar electronic properties, such as Methyl 5-methoxyl-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, a silver(I)-mediated intramolecular oxidative C–H amination has been reported. nih.gov The mechanism for this transformation is suggested to proceed through a single electron transfer (SET) process mediated by the Ag(I) oxidant. nih.gov

These varied mechanistic approaches highlight the versatility of modern synthetic organic chemistry in accessing complex heterocyclic structures like 1H-Indazole, 5-(4-methoxyphenoxy)-. The choice of pathway depends on the availability of starting materials, desired substitution patterns, and tolerance of various functional groups. nih.govorganic-chemistry.org

Tautomeric Equilibrium Analysis of the 1H-Indazole System

Indazole and its derivatives are characterized by annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.govchemicalbook.com This results in an equilibrium between two primary tautomeric forms: the 1H-indazole and the 2H-indazole.

The 1H-tautomer, often referred to as the benzoid form, is generally the more stable and predominant species in the equilibrium. chemicalbook.comresearchgate.net Computational studies, such as those at the MP2/6-31G** level of theory, indicate that the 1H-tautomer of unsubstituted indazole is approximately 15 kJ·mol⁻¹ more stable than the 2H-tautomer (the quinoid form). nih.gov This energetic preference for the 1H form is a key feature of the indazole system and holds true for many of its derivatives. nih.gov The greater stability is often attributed to the aromatic character of the fused benzene ring being more favorably maintained in the 1H configuration. chemicalbook.com

| Tautomer of Indazole | Relative Stability (Gas Phase) | Reference |

| 1H-Indazole | More stable by ~15 kJ·mol⁻¹ | nih.gov |

| 2H-Indazole | Less stable | nih.gov |

The position of this equilibrium can be influenced by factors such as the nature and position of substituents on the ring system, the solvent, and temperature. However, for most applications and under typical conditions, derivatives like 1H-Indazole, 5-(4-methoxyphenoxy)- are expected to exist predominantly as the 1H-tautomer. The substituent at the 5-position is unlikely to reverse the inherent stability difference between the two tautomeric forms. This stability is crucial as the chemical reactivity and biological activity of indazole derivatives are intrinsically linked to their dominant tautomeric form.

Investigation of Intermolecular Interactions in Solid and Solution States

The arrangement of molecules in the solid state and their behavior in solution are governed by a network of intermolecular interactions. For indazole derivatives, these interactions are critical in determining crystal packing, solubility, and interactions with biological targets.

In the solid state, a prominent interaction for N-unsubstituted indazoles is hydrogen bonding . Studies on related (1H-indazol-1-yl)methanol derivatives have shown that molecules often form dimers through intermolecular O–H···N2 hydrogen bonds. nih.gov In these structures, the hydroxyl group of one molecule donates a hydrogen to the N2 atom of a neighboring molecule, creating a stable, dimeric pair. nih.gov The geometry of these hydrogen bonds is quite specific, with observed O–H···N2 angles in the range of 149° to 173°. nih.gov

For 1H-Indazole, 5-(4-methoxyphenoxy)-, the NH group at the N1 position is a potent hydrogen bond donor. It can form strong N–H···N2 hydrogen bonds, leading to the formation of catemers (chains) or dimers in the crystal lattice. Furthermore, the oxygen atoms of the 5-(4-methoxyphenoxy) substituent can act as hydrogen bond acceptors.

Beyond classical hydrogen bonding, other weaker interactions play a significant role:

C–H···π interactions: The hydrogen atoms on the aromatic rings can interact with the electron-rich π-systems of adjacent molecules.

In solution, these intermolecular interactions are modified by the solvent. In polar, protic solvents, the indazole derivative will form hydrogen bonds with solvent molecules. In non-polar solvents, the self-association observed in the solid state, such as dimer formation, may persist to some extent. The balance of these interactions dictates the compound's solubility and its conformational preferences in the solution phase.

| Type of Interaction | Description | Potential Role in 1H-Indazole, 5-(4-methoxyphenoxy)- |

| N–H···N Hydrogen Bonding | A strong hydrogen bond between the N1-H of one molecule and the N2 lone pair of another. | Primary interaction leading to dimer or chain formation in the solid state. nih.gov |

| C–H···O/N Hydrogen Bonding | Weaker hydrogen bonds involving aromatic C-H donors and oxygen or nitrogen acceptors. | Contributes to the stability of the overall crystal packing. |

| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilizes the crystal lattice through interactions between indazole and phenoxy rings. |

| C–H···π Interactions | Interaction of a C-H bond with a π-system. | Further stabilizes the three-dimensional crystal structure. |

Kinetic and Thermodynamic Aspects of Indazole Transformations

The study of kinetics and thermodynamics provides insight into the rates and energy changes associated with chemical reactions involving 1H-Indazole, 5-(4-methoxyphenoxy)-.

Thermodynamic Aspects:

A key thermodynamic parameter for the indazole system is the energy difference between its main tautomers. As established, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov This difference in Gibbs free energy dictates that at equilibrium, the 1H form will be the major component, a crucial factor for any process involving this scaffold.

Many synthetic reactions leading to indazoles are run under conditions that favor the formation of the most thermodynamically stable product. However, some reactions, like the addition of indazoles to formaldehyde, can be reversible. For instance, the hydrolysis of (1H-indazol-1-yl)methanol derivatives upon heating in water indicates that the reaction can proceed in the reverse direction, demonstrating a tangible thermodynamic equilibrium between reactants and products. nih.gov

Kinetic Aspects:

Kinetics, the study of reaction rates, is critical for understanding and optimizing the synthesis of indazole derivatives. The choice of catalyst, solvent, and temperature in synthetic protocols like the Ullmann condensation or C-H activation is made to overcome the activation energy barrier and achieve a reasonable reaction rate.

For example, traditional Ullmann reactions often required high temperatures (over 200°C), indicating a high activation energy. wikipedia.org Modern developments, including the use of specific ligands for the copper catalyst, have allowed these reactions to proceed under milder conditions, effectively lowering the kinetic barrier. nih.gov Similarly, in the development of a copper-catalyzed intramolecular Ullmann cyclization for a fluorinated indazole, high-throughput screening and statistical modeling were employed to find optimal conditions that balance reactivity and safety, a clear application of kinetic principles. researchgate.netnih.gov

The stability of the indazole ring itself is a notable thermodynamic feature. The decomposition of a related (1H-indazol-1-yl)methanol derivative in the solid state was observed to have a half-life of 50-55 years, indicating a very high kinetic barrier to decomposition under ambient conditions. nih.gov This inherent stability contributes to the utility of the indazole scaffold in various applications.

| Parameter | System/Reaction | Finding | Significance |

| ΔG (Tautomerization) | 1H-Indazole vs. 2H-Indazole | 1H-tautomer is more stable by ~15 kJ·mol⁻¹. nih.gov | Thermodynamic control favors the 1H-tautomer in most conditions. |

| Reaction Kinetics | Ullmann Condensation | Reaction rates are highly dependent on the catalyst, ligand, and temperature. nih.govwikipedia.org | Kinetic optimization is crucial for efficient synthesis under mild conditions. |

| Reaction Reversibility | Hydrolysis of (1H-indazol-1-yl)methanols | The reaction is reversible, indicating a manageable thermodynamic landscape. nih.gov | Demonstrates the principle of equilibrium in indazole transformations. |

| Compound Stability | Solid-state decomposition of an indazolylmethanol | Very slow (t½ ≈ 50-55 years). nih.gov | The indazole core is kinetically stable and robust. |

Computational and Theoretical Chemistry Applications to 1h Indazole, 5 4 Methoxyphenoxy

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods are used to investigate the electronic structure, reactivity, and thermodynamic stability of 1H-Indazole, 5-(4-methoxyphenoxy)- .

While extensive computational studies are frequently performed on the indazole scaffold, detailed research focusing specifically on the 5-(4-methoxyphenoxy) derivative is not widely available in published literature. However, the principles from studies on related indazole analogs can be applied to understand its likely characteristics. For instance, theoretical studies on various substituted indazoles have successfully determined the relative stabilities of different tautomers and the effects of substituents on the molecule's electronic properties. nih.gov

Conformational Landscape Analysis

DFT calculations are the primary tool for exploring this landscape. By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This map reveals the lowest energy conformers (the most stable shapes) and the energy barriers between them. For similar bi-aryl ether compounds, it is known that the planar conformations are often disfavored due to steric hindrance, leading to twisted, lower-energy structures. The precise dihedral angles for the most stable conformer of 1H-Indazole, 5-(4-methoxyphenoxy)- would be a key output of such an analysis.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the electronic distribution within a molecule. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

HOMO: Represents the orbital containing the most loosely held electrons and is associated with the molecule's ability to donate electrons.

LUMO: Represents the lowest energy orbital that can accept electrons, indicating its electron-accepting capability.

The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 1H-Indazole, 5-(4-methoxyphenoxy)- , the HOMO is expected to be distributed across the electron-rich indazole and phenoxy rings, while the LUMO would also be located over this aromatic system. DFT calculations would provide the precise energies and visualizations of these orbitals.

Table 1: Hypothetical DFT-Calculated Properties for 1H-Indazole, 5-(4-methoxyphenoxy)-

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity, stability |

| Dipole Moment | 2.5 D | Polarity, intermolecular interactions |

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

Molecular Modeling and Simulation Techniques

Moving from the quantum mechanics of a single molecule to its behavior in a biological system requires molecular modeling and simulation techniques. These methods are essential for predicting how 1H-Indazole, 5-(4-methoxyphenoxy)- might interact with protein targets.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational experiments that model the physical movements of atoms and molecules over time. Once a potential protein target is identified, MD simulations can be used to study the stability of the ligand-protein complex.

In a typical MD study, 1H-Indazole, 5-(4-methoxyphenoxy)- would be placed in the binding site of a target protein (e.g., a kinase or cyclooxygenase). The system is then solvated in a water box with ions to mimic physiological conditions. The simulation, run over nanoseconds, tracks the trajectory of every atom, revealing:

The stability of the ligand's binding pose.

Key hydrogen bonds and hydrophobic interactions.

Conformational changes in the protein or ligand upon binding.

Studies on similar indazole derivatives have used MD simulations to confirm the stability of the ligand within the active site of enzymes like Cyclooxygenase-2 (COX-2), providing a dynamic view of the binding interactions that is not available from static docking alone. researchgate.net

Homology Modeling for Uncharacterized Protein Targets

When the three-dimensional structure of a protein target for 1H-Indazole, 5-(4-methoxyphenoxy)- has not been experimentally determined (e.g., by X-ray crystallography), homology modeling can be used to build a predictive model. This technique relies on the amino acid sequence of the target protein and its similarity to a protein whose structure is already known (the "template"). By aligning the sequences, a 3D model of the target protein can be constructed, which can then be used for docking and molecular dynamics studies.

Ligand-Based and Structure-Based Drug Design Methodologies

The development of new therapeutic agents based on the indazole scaffold often employs both ligand-based and structure-based drug design strategies.

Structure-Based Design: This approach relies on the 3D structure of the biological target. Molecular docking is a primary tool here, used to predict the preferred binding orientation of 1H-Indazole, 5-(4-methoxyphenoxy)- within the active site of a receptor. The docking score provides an estimate of the binding affinity. This information guides the rational design of new derivatives with improved potency and selectivity. Numerous studies have used this method to develop indazole-based inhibitors for targets like tyrosine kinases and FGFR kinases. nih.gov

Ligand-Based Design: When the target structure is unknown, ligand-based methods are used. These rely on the principle that molecules with similar structures often have similar biological activities. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed. A QSAR model for a series of indazole analogs would correlate their chemical properties (descriptors) with their measured biological activity, allowing for the prediction of activity for new, untested compounds like 1H-Indazole, 5-(4-methoxyphenoxy)- .

The strategic introduction of different groups at the C-5 position of the indazole ring is a known strategy to enhance kinase inhibitory activity and selectivity, making the 5-(4-methoxyphenoxy) substituent a key feature for computational analysis in a drug design context. semanticscholar.org

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dergipark.org.trdovepress.com This model does not represent a real molecule but rather an abstract concept that embodies the crucial interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, necessary for binding to a biological target. dergipark.org.tr The process can be approached in two primary ways: ligand-based, where the model is derived from a set of known active molecules, or structure-based, which utilizes the known 3D structure of the biological target. dergipark.org.tr

For a compound like 1H-Indazole, 5-(4-methoxyphenoxy)-, the indazole core itself is recognized as a "privileged scaffold" in medicinal chemistry, frequently forming key interactions with protein targets. pharmablock.com The 1H-indazole motif contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the N2 atom), which are critical pharmacophoric features. pharmablock.com The methoxyphenoxy substituent introduces additional features: the ether oxygen can act as a hydrogen bond acceptor, and the phenyl ring provides a hydrophobic and aromatic feature.

In a practical application, a pharmacophore model for a target of interest could be developed using a tool like SPROUT or PHASE. dergipark.org.trnih.gov For instance, in a study on fibroblast growth factor receptor (FGFR) kinases, a de novo design program was used to identify an indazole-based pharmacophore. nih.gov This led to the synthesis and evaluation of a library of indazole derivatives that showed inhibitory activity in the micromolar range. nih.gov The docking models in such a study help to refine the pharmacophore, optimizing the interactions between the indazole scaffold and the target enzyme. nih.gov

The table below illustrates a hypothetical pharmacophore model for 1H-Indazole, 5-(4-methoxyphenoxy)-, based on its structural components.

| Feature Type | Location on Compound | Potential Interaction |

| Hydrogen Bond Donor | Indazole N1-H | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu) in a protein active site. |

| Hydrogen Bond Acceptor | Indazole N2 | Interaction with backbone N-H groups or basic residues (e.g., Lys, Arg) in a protein active site. |

| Hydrogen Bond Acceptor | Methoxy (B1213986) oxygen | Potential interaction with hydrogen bond donors on the protein. |

| Aromatic/Hydrophobic | Indazole benzene (B151609) ring | π-stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Aromatic/Hydrophobic | Phenoxy ring | Hydrophobic interactions within a binding pocket. |

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. tandfonline.com This method is extensively used to understand the binding mode of potential drug candidates within the active site of a protein, and to estimate the strength of the interaction, typically expressed as a binding energy. nih.gov Software such as AutoDock and PyRx are commonly employed for these studies.

In the context of 1H-Indazole, 5-(4-methoxyphenoxy)-, a molecular docking study would involve preparing the 3D structure of the compound and docking it into the crystal structure of a relevant biological target, which could be obtained from the Protein Data Bank (PDB). tandfonline.com For example, studies on other indazole derivatives have explored their binding to targets like the aromatase enzyme (PDB ID: 3EQM) and renal cancer-related proteins (PDB ID: 6FEW). nih.gov

The evaluation of the docking poses is performed using scoring functions, which calculate a score representing the binding affinity (e.g., in kcal/mol). Research on substituted indazoles targeting the aromatase enzyme revealed compounds with binding energies as favorable as -8.0 kcal/mol. These studies often identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the indazole scaffold, such as Arg115 and Met374 in the aromatase active site. Similarly, docking studies of indazole analogs against the serotonin (B10506) receptor 5-HT2A have suggested that specific interactions, like halogen bonding, can significantly enhance potency. nih.gov

The following table presents example docking results for various indazole derivatives against different protein targets, illustrating the type of data generated in such analyses.

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| Substituted Indazole 5f | Aromatase (3EQM) | -8.0 | Arg115 |

| Substituted Indazole 5g | Aromatase (3EQM) | -7.7 | Arg115, Thr310, Leu372, Leu477 |

| Substituted Indazole 8v | Renal Cancer Protein (6FEW) | High Binding Energy | Not specified |

| Substituted Indazole 8w | Renal Cancer Protein (6FEW) | High Binding Energy | Not specified |

| Substituted Indazole 8y | Renal Cancer Protein (6FEW) | High Binding Energy | Not specified |

| 3-chloro-6-nitro-1H-indazole derivative 13 | Trypanothione Reductase (2JK6) | Not specified | Hydrophobic and hydrophilic interactions |

Prediction of Spectroscopic Properties for Structural Assignment (e.g., NMR, X-ray diffraction analysis)

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a newly synthesized compound. bohrium.comthepharmajournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a primary technique for elucidating molecular structures in solution. doaj.org Computational chemistry can predict NMR chemical shifts (¹H and ¹³C) with a reasonable degree of accuracy. bohrium.comgithub.io Methods like the Gauge-Invariant Atomic Orbital (GIAO) at the Density Functional Theory (DFT) level, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, are frequently employed for this purpose. nih.gov

For 1H-Indazole, 5-(4-methoxyphenoxy)-, computational NMR prediction would be crucial to distinguish it from its 2H-indazole isomer, as the position of the substituent significantly affects the chemical shifts of the ring carbons and protons. nih.gov For example, in N-substituted indazoles, the ¹³C chemical shift of the C3 carbon is a key indicator: it appears around 135 ppm in 1-substituted isomers and around 123 ppm in 2-substituted isomers. nih.gov Recent advancements have also incorporated machine learning algorithms to refine DFT-based predictions, leading to even higher accuracy. frontiersin.org

Below is a table showing experimental ¹H and ¹³C NMR data for a representative 1-substituted indazole derivative, 1-Butyl-1H-indazole-3-carboxamide, which illustrates the type of data that would be compared with computationally predicted values for structural confirmation. nih.gov

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR (DMSO-d₆) | 8.11 (d), 7.69 (d), 7.56 (s), 7.37 (t), 7.28 (s), 7.19 (t), 4.40 (t), 1.79 (q), 1.15-1.17 (m), 0.82 (t) |

| ¹³C NMR (DMSO-d₆) | 141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96 |

X-ray Diffraction Analysis:

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. thepharmajournal.commdpi.com While this is an experimental technique, computational methods can be used to predict and analyze crystal packing and intermolecular forces.

For 1H-Indazole, 5-(4-methoxyphenoxy)-, an X-ray crystal structure would definitively confirm the connectivity and conformation of the molecule. Studies on other indazole derivatives have revealed that they often form dimers or catemers (chain-like structures) in the solid state through N-H···N hydrogen bonds. csic.es For example, 3-methyl-1H-indazole crystallizes as hydrogen-bonded dimers. csic.es The specific substituent can influence the crystal packing; for instance, fluorinated indazoles have been observed to form helical catemers. csic.es The structural data obtained from X-ray analysis, such as bond lengths and angles, can be compared with values obtained from theoretical calculations to validate the computational models. researchgate.net

The following table summarizes crystal data for an example indazole derivative, 4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid, demonstrating the parameters determined through X-ray diffraction. mdpi.com

| Parameter | Value |

| Crystal System | Not Specified |

| Space Group | Not Specified |

| CCDC Number | 1470060 |

| Key Interactions | O-H···OW and O-H···O hydrogen bonds |

Exploration of Biological Targets and Molecular Mechanisms of Action for 1h Indazole, 5 4 Methoxyphenoxy Analogues

Protein Kinase Inhibition Research

Analogues of 1H-indazole, 5-(4-methoxyphenoxy)- have demonstrated significant activity as inhibitors of a range of protein kinases, which are crucial enzymes in cellular signaling pathways. This inhibitory action is a key area of investigation for potential therapeutic interventions in various diseases.

Tyrosine Kinases

Derivatives of the 1H-indazole, 5-(4-methoxyphenoxy)- scaffold have been synthesized and evaluated for their inhibitory effects on several tyrosine kinases. For instance, certain 1-acyl-5-phenoxy-1H-indazole derivatives have been identified as potent pan-Trk inhibitors. These compounds have shown promise in preclinical models of neuropathic pain and cancer.

Another area of focus has been the Janus kinase (JAK) family. Indazole derivatives have been explored for their potential to modulate JAK activity, which is implicated in inflammatory and autoimmune disorders.

Serine/Threonine Kinases

Research has also extended to the inhibition of serine/threonine kinases by analogues of 1H-indazole, 5-(4-methoxyphenoxy)-. One notable target is Glycogen Synthase Kinase-3 (GSK-3), an enzyme involved in a multitude of cellular processes, including metabolism, neurodevelopment, and mood regulation. Certain indazole derivatives have shown inhibitory activity against GSK-3.

Additionally, Cell Division Cycle 7 (CDC7) kinase, a key regulator of DNA replication, has been a target of interest. Indazole-based compounds have been investigated for their potential to inhibit CDC7, which could have applications in oncology.

G Protein-Coupled Receptor (GPCR) Ligand Interactions

The versatility of the 1H-indazole, 5-(4-methoxyphenoxy)- scaffold is further highlighted by the investigation of its analogues as ligands for various G protein-coupled receptors (GPCRs). These receptors are integral to a wide array of physiological functions and are prominent drug targets.

Serotonin (B10506) Receptor Subtype Modulations

A significant body of research has focused on the interaction of 1H-indazole, 5-(4-methoxyphenoxy)- analogues with serotonin (5-HT) receptors. For example, the compound lorpiparole demonstrates a complex pharmacological profile with high affinity for 5-HT1A and D2 receptors.

Further studies have revealed that certain indazole derivatives act as potent antagonists at the 5-HT3 receptor, a ligand-gated ion channel involved in emesis and irritable bowel syndrome. The exploration of these compounds has also extended to other serotonin receptor subtypes, including 5-HT2A and 5-HT4, to understand their broader effects on the serotonergic system.

Dopamine (B1211576) Receptor Subtype Binding Affinities

The dopaminergic system, particularly the dopamine D2 receptor, has been another important target for analogues of 1H-indazole, 5-(4-methoxyphenoxy)-. As mentioned, lorpiparole exhibits high affinity for the D2 receptor, suggesting a potential role in modulating dopaminergic neurotransmission. This has implications for the development of treatments for neuropsychiatric disorders.

Adrenoceptor Binding and Functional Assays

The interaction of these indazole derivatives with adrenoceptors has also been a subject of investigation. Research into compounds with the 5-phenoxy-1H-indazole core has explored their binding affinities and functional activities at various adrenoceptor subtypes, including α1, β1, and β3. Understanding these interactions is crucial for elucidating the full pharmacological profile of these compounds and their potential cardiovascular and metabolic effects.

Enzyme Inhibitory Research

The therapeutic potential of indazole analogues is significantly linked to their ability to inhibit various enzymes involved in critical pathological pathways. Research has focused on several key enzyme families, revealing specific inhibitory profiles for different structural variations of the indazole core.

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Modulation

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. researchgate.net Their overexpression in many cancer cells contributes to an immunosuppressive tumor microenvironment, making them attractive targets for cancer immunotherapy. researchgate.netnih.gov The indazole scaffold has been identified as a promising high-affinity heme-binding motif for inhibiting these enzymes. austinpublishinggroup.com

A series of 4,6-substituted-1H-indazole derivatives were synthesized and evaluated for their ability to inhibit both IDO1 and TDO. nih.gov Among them, a specific derivative, compound 35 , emerged as a potent dual inhibitor. nih.gov It displayed significant inhibitory activity against IDO1 in both enzymatic and cellular assays. nih.gov Furthermore, this compound was found to decrease the expression of IFNγ-induced IDO1 in a concentration-dependent manner. nih.gov Compound 35 also demonstrated effective inhibition of TDO, positioning it as a promising candidate for developing dual-target cancer therapies. nih.gov

Table 1: Inhibitory Activity of Compound 35

| Target Enzyme | Assay Type | IC₅₀ (μM) |

|---|---|---|

| IDO1 | Enzymatic | 0.74 |

| IDO1 | HeLa Cells | 1.37 |

| TDO | Enzymatic | 2.93 |

| TDO | A172 Cells | 7.54 |

Data sourced from Bioorganic & Medicinal Chemistry. nih.gov

Carbonic Anhydrase Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov Specific isoforms, particularly the transmembrane, tumor-associated hCA IX and hCA XII, are validated targets for anticancer drugs. researchgate.net

Research into sulfocoumarin-, coumarin-, and 4-sulfamoylphenyl-bearing indazole-3-carboxamide hybrids has revealed their potential as selective inhibitors of these tumor-associated CA isozymes. researchgate.net One study showed that certain triazole derivatives (8c , 8d , and 8f ) exhibited potent, nanomolar-level inhibition against the hypoxia-induced hCA IX isoform. researchgate.net Notably, some amide and triazole derivatives in this class act as "prodrugs" and showed high selectivity for hCA IX and XII over the cytosolic, off-target isoforms hCA I and II. researchgate.net In a different approach, other indazole derivatives have been explored as dual-acting agents. For instance, 2-amino-3-(4-hydroxyphenyl)-N-(1H-indazol-5-yl)propanamide hydrochloride (10b) was identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS) while also acting as an activator of the hCA I isoform, suggesting potential applications in neurodegenerative diseases. researchgate.net

Table 2: Inhibition Constants (Kᵢ) of Indazole Analogues against hCA IX

| Compound | Kᵢ (nM) |

|---|---|

| 8c | 1.8 |

| 8d | 2.3 |

| 8f | 2.0 |

Data sourced from ChemMedChem. researchgate.net

Nitric Oxide Synthase Isoforms (nNOS, iNOS, eNOS) Modulation

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule. kisti.re.krgoogle.com The three main isoforms are neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). kisti.re.krgoogle.com Overproduction of NO by nNOS and iNOS is implicated in neurodegenerative and inflammatory conditions, making selective inhibition a key therapeutic goal. researchgate.netkisti.re.kr

Indazole derivatives have been extensively studied as NOS inhibitors. kisti.re.kr Specifically, 7-nitro-1H-indazoles are known to possess inhibitory properties against NOS isoforms. jpp.krakow.pl The search for selective inhibitors has led to the design of various analogues. For example, fluorination of the indazole ring has been shown to enhance inhibitory potency and selectivity for iNOS (also known as NOS-II). wits.ac.za One study synthesized 4,5,6,7-tetrafluoroindazoles, leading to the identification of compounds with distinct selectivity profiles. wits.ac.za4,5,6,7-tetrafluoro-3-methyl-1H-indazole (13) inhibited both nNOS (NOS-I) and iNOS, while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole (16) was a selective inhibitor of iNOS, showing no effect on nNOS activity. wits.ac.za This highlights that structural modifications to the indazole core can tune the selectivity towards different NOS isoforms. wits.ac.za

Table 3: Inhibition of NOS Isoforms by Fluorinated Indazoles

| Compound | % Inhibition of nNOS (NOS-I) | % Inhibition of iNOS (NOS-II) |

|---|---|---|

| 13 | 63% | 83% |

| 16 | No effect | 80% |

Data sourced from Bioorganic & Medicinal Chemistry. wits.ac.za

Other Investigated Biological Interactions (e.g., DNA intercalation, tubulin polymerization, factor Xa)

Beyond direct enzyme inhibition, analogues of 1H-Indazole have been investigated for other molecular interactions relevant to disease treatment.

DNA Intercalation: The interaction of indazole derivatives with DNA is a mechanism explored for anticancer activity. Cyclic pyrazoles are recognized as DNA intercalators, and the introduction of an additional nitrogen atom to form the indazole core can enhance this activity. acs.org For example, 5-chloro-3-(p-toluenesulfonyl)indazole showed greater inhibition of cancer cell proliferation compared to its pyrazole (B372694) counterpart, an effect attributed to its potential as a DNA intercalator. acs.org In another study, a gold(III) complex featuring an indazole-based pincer ligand, [N2·N6-bis(1-methyl-1H-indazol-3-yl)pyridine-2·6-dicarboxamide]gold(III) chloride (AuL) , was shown to bind with DNA, likely through π-π stacking interactions between the indazole moiety and nucleic acid bases. rsc.org However, this interaction is not universal across all analogues, as a series of 3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives were screened and showed no significant DNA intercalation activity. mdpi.com

Tubulin Polymerization: Microtubules are essential components of the cytoskeleton, and their disruption is a validated anticancer strategy. Several indazole derivatives have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site. nih.govresearchgate.net For instance, the indazole derivatives 3c and 3f demonstrated low nanomolar potency against various tumor cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. researchgate.net Similarly, a water-soluble indazole derivative, 8l , was found to impede tubulin polymerization by interacting with the same colchicine binding site. nih.gov Further research led to the discovery of 12b , an indazole analogue that not only exhibited potent antiproliferative activity but whose direct binding to the tubulin colchicine site was confirmed through X-ray crystallography.

Factor Xa Inhibition: Factor Xa is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant drugs. The indazole scaffold has been successfully utilized to develop inhibitors for this enzyme. A series of 7-fluoroindazole derivatives were reported as potent and selective inhibitors of factor Xa, demonstrating their potential as useful anticoagulant agents. This line of research is further supported by patents granted for indazole derivatives specifically designed as factor Xa inhibitors, underscoring the relevance of this scaffold in the development of novel antithrombotic therapies. kisti.re.krwits.ac.za

Preclinical and Translational Research Avenues for 1h Indazole, 5 4 Methoxyphenoxy Based Scaffolds

Antiproliferative Activity in Cell-Based Assays

The indazole scaffold is a key component in several FDA-approved anti-cancer drugs, highlighting its significance in oncology research. nih.gov Various derivatives of indazole have demonstrated potent antiproliferative effects across a range of cancer cell lines. These compounds often exert their effects through mechanisms such as the induction of apoptosis and cell cycle arrest.

For instance, a series of polysubstituted indazoles displayed significant in vitro antiproliferative activity against human cancer cell lines A2780 and A549, with IC50 values ranging from 0.64 to 17 µM. nih.gov Further testing on a broader panel of cell lines, including IMR32, MDA-MB-231, and T47D, confirmed their anticancer potential. nih.gov Mechanistic studies revealed that some of these compounds trigger apoptosis and can arrest the cell cycle in the S or G2/M phase. nih.gov

One notable indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values between 0.23 and 1.15 μM. nih.gov In the 4T1 breast cancer cell line, this compound was shown to inhibit proliferation, and colony formation, and induce apoptosis by upregulating cleaved caspase-3 and Bax, while downregulating Bcl-2. nih.gov It also disrupted mitochondrial membrane potential and increased reactive oxygen species (ROS) levels. nih.gov

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Observed Effects |

| Polysubstituted indazoles | A2780, A549, IMR32, MDA-MB-231, T47D | 0.64 - 17 µM | Apoptosis induction, S or G2/M phase cell cycle arrest. nih.gov |

| Compound 2f | Various, including 4T1 (breast cancer) | 0.23 - 1.15 µM | Inhibition of proliferation and colony formation, apoptosis induction. nih.gov |

| 6-Azaindazole derivative (compound 83) | MM1.S (multiple myeloma) | 0.64 µM | Potent antiproliferative activity. oup.com |

| 1H-Indazole derivative (compound 109) | H1975, PC9, HCC827, H3255 (NSCLC) | Not specified | Strong antiproliferative effects against EGFR mutant-driven NSCLC cell lines. oup.com |

Anti-inflammatory Response Modulation

Indazole derivatives have demonstrated significant potential in modulating inflammatory responses. Research has shown that these compounds can act on various pathways involved in inflammation, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokine production.

A study investigating indazole and its derivatives found that they significantly inhibited carrageenan-induced paw edema in rats in a dose- and time-dependent manner. nih.gov The anti-inflammatory effect was linked to the inhibition of COX-2, pro-inflammatory cytokines such as TNF-α and IL-1β, and free radicals. nih.govnih.gov Specifically, 5-aminoindazole (B92378) showed a maximum inhibition of 83.09% in a 100 mg/kg dose, which was comparable to the effect of diclofenac. nih.gov The IC50 values for COX-2 inhibition by various indazoles ranged from 12.32 to 23.42 μM. nih.gov

Computational studies have also supported the anti-inflammatory potential of indazole scaffolds. A molecular docking study evaluated 1H-indazole analogs as potent anti-inflammatory agents by targeting the COX-2 enzyme. researchgate.net Compounds featuring a 4-methoxyphenyl (B3050149) group, a moiety present in 1H-Indazole, 5-(4-methoxyphenoxy)-, showed significant binding results with the COX-2 enzyme, suggesting a potential mechanism for anti-inflammatory activity. researchgate.netacs.org Benzydamine, an indazole derivative used topically, is known to reduce the release of TNFα and IL-1β from peripheral blood mononuclear cells. oup.com

Given these findings, the 1H-Indazole, 5-(4-methoxyphenoxy)- scaffold is a promising candidate for the development of novel anti-inflammatory agents.

Neuropharmacological Research Models (e.g., neurodegenerative diseases, psychiatric disorders)

The indazole scaffold has been explored for its potential in treating a variety of neurological conditions, including neurodegenerative diseases and psychiatric disorders. nih.gov

In the context of Parkinson's disease, a study on 6-hydroxy-1H-indazole demonstrated a neuroprotective role for dopaminergic neurons in a mouse model of the disease. nih.gov The compound was found to decrease the loss of dopaminergic neurons, increase dopamine (B1211576) concentration, and alleviate behavioral damage. nih.gov These protective effects were associated with the inactivation of tau hyperphosphorylation. nih.gov

Furthermore, indazole derivatives have been investigated for their potential in treating psychiatric disorders. Novel indazole derivatives are being explored as serotonergic psychedelic agents for conditions like psychosis and other CNS disorders. oup.com The ability of certain indazole-based compounds to act as selective inhibitors of monoamine oxidase B (MAO-B) also points to their potential in the treatment of neurodegenerative disorders like Parkinson's disease. allfordrugs.com

The structural features of 1H-Indazole, 5-(4-methoxyphenoxy)- could allow it to interact with various neurological targets, making it a candidate for further investigation in neuropharmacological research.

Antimicrobial and Antitubercular Activity Assessment

Indazole derivatives have been recognized for their broad-spectrum antimicrobial properties, including activity against bacteria, fungi, and mycobacteria. nih.govresearchgate.net

Several studies have highlighted the antibacterial and antifungal potential of various indazole derivatives. For example, a series of N-methyl-3-aryl indazoles showed moderate to good in vitro activity against bacterial strains like Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans. oup.com

In the field of antitubercular research, the indazole scaffold has been used as a starting point for developing inhibitors of key mycobacterial enzymes. A notable study detailed the progression from an indazole scaffold to a 2-cyanoindole scaffold to create potent inhibitors of Mycobacterium tuberculosis lipoamide (B1675559) dehydrogenase (Lpd). nih.gov This modification led to a significant improvement in the inhibitor's residence time on the target enzyme and enhanced antibacterial activity. nih.gov

These findings suggest that the 1H-Indazole, 5-(4-methoxyphenoxy)- scaffold could be a valuable template for designing new antimicrobial and antitubercular agents. The specific substitutions on the indazole ring will likely play a crucial role in determining the spectrum and potency of its activity.

Research into Cardiovascular System Modulation (e.g., antihypertensive, antiarrhythmic)

The cardiovascular system is another area where indazole derivatives have shown significant therapeutic promise. These compounds have been investigated for a range of effects, including antihypertensive and antiarrhythmic activities. nih.gov

A number of indazole derivatives have been identified as having beneficial effects in cardiovascular and metabolic diseases such as arrhythmia, hypertension, and thrombosis. nih.gov For instance, a novel Rho kinase inhibitor, 2-(1H-indazole-5-yl)amino-4-methoxy-6-piperazino triazine (DW1865), demonstrated potent vasorelaxation and a significant reduction in blood pressure in spontaneously hypertensive rats. acs.org

In the context of antiarrhythmic activity, a study on 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol, a compound with a methoxyphenoxy group similar to the one in the target compound of this article, showed strong antiarrhythmic effects in a rat model of coronary artery occlusion and reperfusion. researchgate.net

Furthermore, research into novel indazole derivatives as highly selective β3-adrenergic receptor agonists has been conducted with the aim of developing treatments for overactive bladder without cardiovascular side effects like increased heart rate or blood pressure. nih.govoup.com This highlights the potential for fine-tuning the pharmacological profile of indazole-based compounds to achieve desired therapeutic effects while minimizing adverse cardiovascular events.

The 1H-Indazole, 5-(4-methoxyphenoxy)- scaffold, with its specific substitution pattern, warrants investigation for its potential to modulate cardiovascular function.

Exploration in Other Biological Systems (e.g., male contraception, osteoporosis, plant growth regulation)

The versatility of the indazole scaffold extends to other biological systems, with research exploring its potential in diverse areas such as male contraception, osteoporosis treatment, and plant growth regulation. nih.govresearchgate.net

Male Contraception: Indazole carboxylic acid derivatives have been a focus of research for non-hormonal male contraception. nih.gov Compounds like lonidamine (B1675067) and its analogs, such as gamendazole (B1674601) and adjudin, have been shown to disrupt Sertoli-germ cell junctions in the testis, leading to a reversible loss of germ cells and infertility in animal models. nih.govnih.govnih.gov These compounds represent a promising avenue for developing oral contraceptives for men. nih.gov

Osteoporosis: In the field of osteoporosis research, a series of indazole derivatives have been identified as Sirtuin 1 (Sirt 1) activators. nih.gov Sirt 1 is a protein that plays a role in bone metabolism, and its activation can promote osteogenesis. One optimized compound from this series demonstrated both Sirt 1 activation and osteogenic activity in a cell-based assay, suggesting that indazole-based Sirt 1 activators could be potential candidates for treating osteoporosis. nih.gov

Plant Growth Regulation: The influence of indazole derivatives has also been observed in the plant kingdom. A study on a series of 3-aryl-1H-indazoles found that they acted as growth inhibitors for the roots and shoots of wheat and sorghum, particularly at higher concentrations. researchgate.net This suggests a potential application for such compounds as herbicides or plant growth regulators.

The diverse biological activities of indazole derivatives across these different systems underscore the potential for the 1H-Indazole, 5-(4-methoxyphenoxy)- scaffold to yield novel compounds with a wide range of applications.

Future Directions and Grand Challenges in 1h Indazole, 5 4 Methoxyphenoxy Research

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability